molecular formula C23H16ClN3O4 B2652139 3-{4-[(4-chlorophenyl)methoxy]phenyl}-2-cyano-N-(4-nitrophenyl)prop-2-enamide CAS No. 455326-74-6

3-{4-[(4-chlorophenyl)methoxy]phenyl}-2-cyano-N-(4-nitrophenyl)prop-2-enamide

Cat. No.: B2652139
CAS No.: 455326-74-6
M. Wt: 433.85
InChI Key: XYHJJJLWEMVEMT-UHFFFAOYSA-N
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Description

3-{4-[(4-chlorophenyl)methoxy]phenyl}-2-cyano-N-(4-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C23H16ClN3O4 and its molecular weight is 433.85. The purity is usually 95%.
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Scientific Research Applications

Photoluminescence Properties

  • Research on π-extended fluorene derivatives, including those with nitro groups, indicates potential applications in photoluminescence. These compounds show high fluorescence quantum yields and unique solvatochromic properties, suggesting applications in fluorescent materials and sensors (Kotaka, Konishi, & Mizuno, 2010).

Kinetics and Mechanisms of Chemical Reactions

  • Studies on the kinetics and mechanisms of reactions involving similar compounds with alicyclic amines provide insights into their reactivity. This research helps in understanding how modifications in chemical structure can influence reaction rates and mechanisms, which is crucial for designing compounds with desired reactivity profiles (Castro, Leandro, Quesieh, & Santos, 2001).

Corrosion Inhibition

  • The study of N-phenyl-benzamide derivatives, including their electron withdrawing and releasing effects, reveals their application as corrosion inhibitors. This suggests potential uses in protecting metals from corrosion, highlighting the importance of functional groups in designing effective inhibitors (Mishra et al., 2018).

Catalytic Applications

  • Research on iron/zinc-co-catalyzed reactions demonstrates the catalytic potential of compounds containing cyano and nitro groups. These findings point to applications in synthetic chemistry, where such compounds could facilitate the formation of C-C bonds through directed arylation and alkenylation (Ilies et al., 2017).

Properties

IUPAC Name

3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O4/c24-19-5-1-17(2-6-19)15-31-22-11-3-16(4-12-22)13-18(14-25)23(28)26-20-7-9-21(10-8-20)27(29)30/h1-13H,15H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHJJJLWEMVEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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